molecular formula C16H14N2O2 B14470762 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide CAS No. 65990-96-7

2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide

Cat. No.: B14470762
CAS No.: 65990-96-7
M. Wt: 266.29 g/mol
InChI Key: DKSRBWOIQVNXQO-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with benzyl and methyl groups, and an oxido group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. For instance, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base like potassium carbonate.

    Oxidation to Form the Oxido Group: The final step involves the oxidation of the quinoxaline derivative to introduce the oxido group at the 4-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxido groups or other functional groups.

    Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, methyl iodide, potassium carbonate.

Major Products

    Oxidation: Formation of poly-oxido derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxido group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes and pathways. Additionally, the compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but have different substitution patterns and oxidation states.

    Quinazoline 3-oxides: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution and oxidation patterns.

Uniqueness

2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups along with the oxido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65990-96-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C16H14N2O2/c1-12-16(11-13-7-3-2-4-8-13)18(20)15-10-6-5-9-14(15)17(12)19/h2-10H,11H2,1H3

InChI Key

DKSRBWOIQVNXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CC3=CC=CC=C3

Origin of Product

United States

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